Glycerol 1-heptanoate Glycerol 1-heptanoate
Brand Name: Vulcanchem
CAS No.: 3030-30-6
VCID: VC8097187
InChI: InChI=1S/C10H20O4/c1-2-3-4-5-6-10(13)14-8-9(12)7-11/h9,11-12H,2-8H2,1H3
SMILES: CCCCCCC(=O)OCC(CO)O
Molecular Formula: C10H20O4
Molecular Weight: 204.26 g/mol

Glycerol 1-heptanoate

CAS No.: 3030-30-6

Cat. No.: VC8097187

Molecular Formula: C10H20O4

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Glycerol 1-heptanoate - 3030-30-6

Specification

CAS No. 3030-30-6
Molecular Formula C10H20O4
Molecular Weight 204.26 g/mol
IUPAC Name 2,3-dihydroxypropyl heptanoate
Standard InChI InChI=1S/C10H20O4/c1-2-3-4-5-6-10(13)14-8-9(12)7-11/h9,11-12H,2-8H2,1H3
Standard InChI Key BVIQZSQUDHUPDC-UHFFFAOYSA-N
SMILES CCCCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCCC(=O)OCC(CO)O

Introduction

Chemical Structure and Nomenclature

Glycerol 1-heptanoate (C₁₀H₂₀O₄) consists of a glycerol backbone esterified with heptanoic acid at the primary hydroxyl group. The molecule retains two free hydroxyl groups, enabling further chemical modifications or participation in hydrogen-bonding interactions. Its IUPAC name is 2,3-dihydroxypropyl heptanoate, reflecting the esterification at the first carbon of glycerol.

Synthesis and Purification Strategies

Esterification Reactions

The synthesis of glycerol 1-heptanoate typically involves acid-catalyzed esterification of glycerol with heptanoic acid. A representative protocol includes:

  • Reactants: Glycerol (1 mol), heptanoic acid (1 mol), sulfuric acid (1% w/w as catalyst).

  • Conditions: Reflux at 110°C for 6–8 hours under nitrogen atmosphere.

  • Yield: ~60–70% monoester, with di- and triesters as byproducts.

Purification employs silica gel chromatography using ethyl acetate/hexane gradients to separate monoesters from di- and triesters . Advanced techniques, such as enzymatic catalysis using lipases, have been explored to enhance regioselectivity, though scalability remains limited.

Table 1: Comparative Synthesis Conditions for Glycerol Esters

Ester TypeCatalystTemperature (°C)Yield (%)Purity (%)
Glycerol 1-HeptanoateH₂SO₄1106592
Glycerol 1,3-DiheptanoateLipase B504585
Triheptanoinp-TsOH1307589

Physical and Chemical Properties

Glycerol 1-heptanoate is a viscous, colorless liquid at room temperature. Key properties include:

  • Molecular Weight: 204.26 g/mol

  • Density: 1.03 g/cm³

  • Solubility: Miscible in ethanol, dimethyl sulfoxide (DMSO), and chloroform; sparingly soluble in water (0.8 mg/mL).

  • Melting Point: -12°C (estimated from analogous esters).

The compound’s amphiphilic nature enables its use as a surfactant or emulsifier. Its hydrolysis under alkaline conditions yields glycerol and heptanoate, a process critical to its metabolic roles .

Metabolic and Therapeutic Applications

Role in Gluconeogenesis

In VLCAD-deficient mice, heptanoate supplementation enhances glucose production by serving as an anaplerotic substrate. Studies using ¹³C-labeled glycerol demonstrate that heptanoate boluses reduce the reliance on glycerol-derived gluconeogenesis, suggesting its direct conversion into glucose precursors like succinyl-CoA .

Table 2: Metabolic Effects of Heptanoate in VLCAD⁻/⁻ Mice

ParameterControl GroupHeptanoate GroupChange (%)
Hepatic glucose output12.3 µmol/min15.8 µmol/min+28.5
¹³C enrichment in glucose22.4%14.7%-34.4
Plasma lactate2.1 mM1.6 mM-23.8

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Key signals include δ 4.15–4.30 ppm (m, glycerol backbone protons) and δ 1.25–1.35 ppm (m, heptanoyl methylene groups) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 204.1 [M+H]⁺.

Chromatographic Methods

Reverse-phase HPLC with UV detection (210 nm) achieves baseline separation of glycerol 1-heptanoate from diesters using a C18 column and acetonitrile/water (70:30) mobile phase.

Industrial and Research Applications

Beyond therapeutics, glycerol 1-heptanoate finds use in:

  • Polymer Chemistry: As a monomer for biodegradable polyesters.

  • Essential Oil Encapsulation: Dendrimers incorporating glycerol esters enhance the stability of volatile compounds like citronella oil .

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